2,6-Dichloropyridine-3-sulfonyl chloride
Description
Significance as a Versatile Chemical Building Block
2,6-Dichloropyridine-3-sulfonyl chloride serves as a key intermediate in the creation of numerous high-value chemicals, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com Its versatility stems from the presence of the highly reactive sulfonyl chloride group, which can readily react with a variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
This reactivity is instrumental in the development of sulfonamide drugs, which are known for their antibacterial properties. chemimpex.com The incorporation of the dichloropyridine moiety can enhance the biological activity and efficacy of the final product. chemimpex.com Beyond its role in synthesizing antibacterial agents, this compound is a key intermediate in the development of anti-inflammatory and anti-cancer drugs. chemimpex.com
In the realm of agrochemicals, this compound is utilized in the formulation of herbicides and pesticides. chemimpex.com Its structure allows for the targeted design of molecules that can effectively protect crops from specific pests while aiming to minimize environmental impact. chemimpex.com The compound's ability to form stable derivatives and its compatibility with various functional groups make it a preferred choice for chemists seeking to optimize reaction pathways and create novel, effective products. chemimpex.com
Below are the physicochemical properties of this compound and its common precursor, 2,6-Dichloropyridine (B45657).
| Property | This compound | 2,6-Dichloropyridine |
| CAS Number | 239810-43-6 chemimpex.com | 2402-78-0 wikipedia.org |
| Molecular Formula | C₅H₂Cl₃NO₂S chemimpex.com | C₅H₃Cl₂N wikipedia.org |
| Molecular Weight | 246.5 g/mol chemimpex.com | 147.99 g/mol wikipedia.org |
| Appearance | Yellow solid chemimpex.com | White solid wikipedia.org |
| Melting Point | Not specified | 86–89 °C wikipedia.org |
| Boiling Point | Not specified | 211–212 °C wikipedia.org |
Scope of Academic Research in Pyridine (B92270) Sulfonyl Chlorides and Their Derivatives
The academic community has shown considerable interest in pyridine sulfonyl chlorides and their derivatives due to their potential in constructing novel molecular architectures with diverse biological activities. Research in this area often focuses on the synthesis of new derivatives and the exploration of their therapeutic potential. For instance, academic studies have investigated the synthesis of novel chemimpex.comwikipedia.orgnbinno.comtriazolo[4,3-a]pyridine sulfonamides derived from chloropyridine sulfonyl chlorides as potential antimalarial agents. mdpi.com
Furthermore, academic research extends to the development of new and improved synthetic methodologies for preparing pyridine sulfonyl chlorides and for carrying out their subsequent reactions. This includes optimizing reaction conditions to improve yields and reduce byproducts, as well as exploring novel catalytic systems for their transformations. The synthesis of pyridine-3-sulfonyl chlorides can be achieved through the diazotization of substituted 3-aminopyridines followed by the substitution of the diazo group. researchgate.net The development of efficient synthetic routes is crucial for both laboratory-scale research and potential industrial applications. The inherent reactivity of the sulfonyl chloride group also allows for its use in a variety of coupling reactions, further expanding its utility in the synthesis of complex molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZHXCDELJNNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598532 | |
| Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239810-43-6 | |
| Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dichloropyridine 3 Sulfonyl Chloride
Established Synthetic Pathways
Traditional synthesis of 2,6-Dichloropyridine-3-sulfonyl chloride relies on well-documented reactions, including the chlorination of sulfonic acid precursors and diazotization-sulfonylation of aminopyridines.
Transformation from Pyridine (B92270) Sulfonic Acid Precursors via Chlorination
A common and direct method for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acid. nih.govdurham.ac.uk In this approach, the precursor molecule, 2,6-Dichloropyridine-3-sulfonic acid, is treated with a strong chlorinating agent to convert the sulfonic acid moiety (-SO₃H) into a sulfonyl chloride group (-SO₂Cl). Several reagents are effective for this transformation, with thionyl chloride and phosphorus pentachloride being the most frequently employed. wikipedia.orgorgsyn.org
Utilization of Thionyl Chloride
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of sulfonyl chlorides from sulfonic acids. wikipedia.org The reaction proceeds by converting the sulfonic acid into a reactive intermediate, which then reacts with a chloride ion. The primary byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture. wikipedia.org This method is often favored for its clean conversion and the volatile nature of its byproducts. The reaction can be performed with thionyl chloride as both the reagent and the solvent, or in the presence of an inert co-solvent.
Application of Phosphorus Pentachloride
Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent used for converting sulfonic acids to sulfonyl chlorides. orgsyn.orgchemicalbook.com The reaction with PCl₅ typically results in the formation of phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. wikipedia.org While highly effective, the use of PCl₅ can sometimes be complicated by the need to separate the desired product from the non-volatile POCl₃ byproduct. orgsyn.org In some procedures, phosphorus oxychloride is intentionally used as a solvent for the reaction. chemicalbook.comgoogle.com
| Reagent Feature | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |
| Primary Use | Conversion of sulfonic acids to sulfonyl chlorides. wikipedia.org | Conversion of sulfonic acids to sulfonyl chlorides. orgsyn.org |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (gaseous). wikipedia.org | Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl). wikipedia.org |
| Reaction Conditions | Often heated, sometimes under reflux. | Typically heated, for instance at 170–180°C. orgsyn.org |
| Advantages | Gaseous byproducts are easily removed. | Highly effective and potent chlorinating agent. |
| Disadvantages | Can require careful handling due to toxicity and reactivity. | Solid byproduct (POCl₃) may require separation. orgsyn.org |
Diazotization-Sulfonyl Halogenation Approaches from Aminopyridines
An alternative and widely applicable route starts from an aminopyridine precursor, in this case, 3-amino-2,6-dichloropyridine. This method, a variation of the Sandmeyer reaction, involves two key steps. durham.ac.ukacs.org First, the primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) through a process called diazotization. This is typically achieved by treating the aminopyridine with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (e.g., 0-5°C). acs.orgchemicalbook.com
In the second step, the resulting diazonium salt is subjected to a sulfonyl halogenation reaction. The diazonium salt solution is added to a mixture containing sulfur dioxide (SO₂) and a copper salt catalyst, such as copper(I) chloride or copper(II) chloride, in a solvent like acetic acid. durham.ac.ukacs.org This process, often called the Meerwein reaction, decomposes the diazonium salt and introduces the sulfonyl chloride group at the original position of the amino group. acs.org This pathway offers excellent regiocontrol, as the position of the sulfonyl chloride is determined by the location of the amino group on the starting material. durham.ac.uk
| Precursor | Diazotization Conditions | Sulfonylation Conditions | Catalyst | Yield | Reference |
| 3-Aminopyridine | NaNO₂, aq. HCl, 0-5°C | SOCl₂, 0-5°C | Cuprous chloride | 90.7% | google.com |
| 4-Amino-2,6-dichloropyridine | NaNO₂, conc. HCl, 0°C | SO₂ in acetic acid, 0°C | Copper(II) chloride | 10% | chemicalbook.com |
| 3-Amino-2-chloropyridine | NaNO₂, aq. HCl, -5 to 0°C | SO₂ in acetic acid | Copper salt | >70% | acs.org |
Chlorination of Pyridine Derivatives with Sulfonyl Groups
A conceptually different approach involves the direct chlorination of a pyridine ring that already contains a sulfonyl group or a precursor. For instance, one could theoretically start with pyridine-3-sulfonyl chloride and introduce the two chlorine atoms at the 2- and 6-positions of the pyridine ring. The direct chlorination of the pyridine ring typically requires harsh conditions, such as high temperatures and the presence of a catalyst, to overcome the ring's relative resistance to electrophilic substitution. google.com The selectivity of this chlorination can be difficult to control, potentially leading to a mixture of chlorinated isomers and varying degrees of chlorination. google.com Therefore, this route is generally less preferred for the specific synthesis of this compound compared to building the molecule from a pre-chlorinated precursor.
Advanced Synthetic Strategies and Process Optimization
Modern synthetic chemistry focuses on improving the efficiency, safety, and environmental impact of established procedures. For the synthesis of this compound, this includes optimizing reaction conditions and exploring novel technologies.
Process optimization for the chlorination of sulfonic acids can involve strategies such as the controlled, stepwise, or continuous addition of phosphorus pentachloride to the reaction mixture. google.com This technique can help to manage the exothermic nature of the reaction and potentially improve the yield and purity of the final product. google.com
For diazotization-sulfonylation reactions, which can be hazardous on a large scale due to the potential instability of diazonium salts, the use of continuous flow reactors offers a significant safety advantage. researchgate.net Flow chemistry allows for the rapid in-situ generation and consumption of the diazonium intermediate in a small reactor volume, minimizing the risk associated with its accumulation. researchgate.net This technology also enables better control over reaction temperature and mixing, often leading to improved yields and purities. researchgate.net Furthermore, newer methodologies are emerging for the synthesis of sulfonyl chlorides under milder conditions, for example, using reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which can operate at room temperature without the need for harsh solvents. organic-chemistry.org
Chemo- and Regioselective Halogenation Methods
The synthesis of this compound requires precise control over the placement of the chlorine and sulfonyl chloride groups on the pyridine ring. Regioselectivity is typically achieved by starting with a pyridine derivative where the substitution pattern is already established, followed by the introduction of the sulfonyl chloride group.
A primary method for regioselective synthesis involves the diazotization of a corresponding aminopyridine precursor, such as 3-amino-2,6-dichloropyridine. This process converts the amino group into a diazonium salt, which is then subjected to a Sandmeyer-type reaction. In this subsequent step, the diazonium salt reacts with sulfur dioxide in the presence of a copper salt catalyst, typically in a solvent like acetic acid, to introduce the sulfonyl chloride group specifically at the 3-position. chemicalbook.comgoogleapis.com This approach ensures that the final product has the desired 2,6-dichloro-3-sulfonyl chloride structure. The use of a pre-substituted starting material is a common strategy to control regiochemistry in the synthesis of complex aromatic compounds. researchgate.net
Alternative methods may involve direct chlorosulfonation of a 2,6-dichloropyridine (B45657) substrate. However, this approach can be challenging due to the potential for multiple isomers forming, making the diazotization route preferable for achieving high regioselectivity. The reaction conditions for these transformations must be carefully controlled to prevent side reactions and ensure high yields of the target molecule.
Table 1: Comparison of Regioselective Synthesis Strategies
| Method | Starting Material | Key Reagents | Advantage | Potential Challenge |
| Diazotization-Sulfonylation | 3-Amino-2,6-dichloropyridine | NaNO₂, HCl, SO₂, CuCl₂ | High regioselectivity | Handling of diazonium salts |
| Direct Chlorosulfonation | 2,6-Dichloropyridine | Chlorosulfonic acid (ClSO₃H) | Fewer steps | Potential for isomer formation |
Oxidative Conversion of Sulfur Precursors
The formation of the sulfonyl chloride functional group is an oxidative process. A common and effective strategy involves the oxidative chlorination of sulfur-containing precursors, such as thiols (mercaptans) or disulfides. researchgate.netacsgcipr.org In the context of this compound, this would involve synthesizing the corresponding 2,6-dichloropyridine-3-thiol (B6600033) or its disulfide dimer and subsequently oxidizing it.
A variety of reagent systems can accomplish this transformation. Historically, molecular chlorine (Cl₂) gas in an acidic aqueous medium was used. researchgate.net While effective, this method involves handling a toxic and highly reactive gas. researchgate.net Modern methods often employ safer and more manageable combinations of a chloride source and an oxidizing agent. These systems offer excellent yields under milder conditions. organic-chemistry.org
Examples of such reagent systems include:
Hydrogen Peroxide (H₂O₂) with a Chlorine Source : Combinations like H₂O₂/SOCl₂ or H₂O₂/ZrCl₄ are effective for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org
N-Chlorosuccinimide (NCS) : NCS, often in the presence of a chloride salt like tetrabutylammonium (B224687) chloride and water, provides a smooth oxidation pathway. organic-chemistry.org
Nitrate (B79036) Salts with a Chlorine Source : A mixture of a nitrate salt (e.g., KNO₃) and chlorotrimethylsilane (B32843) (TMSCl) can be used for the direct oxidative chlorination of thiols and disulfides in high yields. organic-chemistry.org
The general mechanism involves the formation of a cationic chlorinated sulfur species which is then oxidized and hydrolyzed to yield the final sulfonyl chloride. acsgcipr.org
Table 2: Reagents for Oxidative Chlorination of Thiols
| Oxidizing System | Typical Conditions | Advantages |
| H₂O₂ / Zirconium tetrachloride (ZrCl₄) | Mild conditions, short reaction times | High purity and yield, avoids harsh reagents organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl | Dilute acid | Smooth oxidation, good yield organic-chemistry.org |
| Potassium Nitrate (KNO₃) / TMSCl | Mild, efficient | High selectivity and yield organic-chemistry.org |
| Chlorine (Cl₂) / Aqueous Acid | Low temperature | Atom efficient, good yields researchgate.net |
Green Chemistry Approaches in Sulfonyl Chloride Synthesis
In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for sulfonyl chloride synthesis. These approaches focus on reducing waste, avoiding hazardous reagents, and using greener solvents. rsc.org
One prominent green strategy is the use of water as the reaction solvent. For instance, the oxyhalogenation of thiols and disulfides can be efficiently carried out using Oxone (potassium peroxymonosulfate) in combination with a simple chloride salt like potassium chloride (KCl) in water. rsc.org This method is rapid, proceeds under mild conditions, and avoids the use of volatile organic solvents. rsc.org
Another approach utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org These salts are odorless, easily prepared from inexpensive thiourea, and the reaction proceeds under mild conditions. organic-chemistry.orgresearchgate.net A key advantage of this method is that the byproduct, succinimide, is water-soluble and can be conveniently recycled back into the starting reagent (NCS) using sodium hypochlorite (B82951) (bleach), making the process more sustainable and atom-economical. organic-chemistry.orgresearchgate.net
The use of catalytic systems is also a hallmark of green chemistry. Metal-free systems employing ammonium (B1175870) nitrate as a catalyst with oxygen as the terminal oxidant have been developed for converting thiols into sulfonyl chlorides, generating nitrogen oxides (NO/NO₂) in a catalytic cycle. rsc.org
Table 3: Comparison of Traditional vs. Green Reagents
| Traditional Reagent | Green Alternative | Key Advantages of Green Alternative |
| Chlorine Gas (Cl₂) | Oxone / KCl in Water | Uses water as solvent, safer reagents, mild conditions rsc.org |
| Thionyl Chloride (SOCl₂) | H₂O₂ with catalytic ZrCl₄ | Avoids harsh and corrosive reagents, high efficiency organic-chemistry.org |
| Phosphorus Pentachloride (PCl₅) | N-Chlorosuccinimide (NCS) | Recyclable byproduct, mild conditions organic-chemistry.org |
| Chlorosulfonic Acid (ClSO₃H) | Catalytic NH₄NO₃ / O₂ | Uses oxygen as the terminal oxidant, metal-free rsc.org |
Industrial Scale-Up Considerations and Yield Enhancement
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations related to safety, cost, efficiency, and equipment.
Process Safety and Equipment: Many reagents used in sulfonyl chloride synthesis, such as thionyl chloride, chlorosulfonic acid, and concentrated hydrochloric acid, are highly corrosive. acs.orgmdpi.com Industrial-scale production requires the use of specialized reactors made from corrosion-resistant materials, such as glass-lined vessels, rather than standard stainless steel. acs.org Furthermore, many of the reactions are highly exothermic and require careful thermal management to prevent runaway reactions.
Continuous Flow vs. Batch Processing: Continuous flow manufacturing is increasingly being adopted for the production of hazardous chemicals. mdpi.com Compared to traditional batch reactors, continuous stirred-tank reactors (CSTRs) offer superior heat and mass transfer, better control over reaction parameters, and enhanced safety by minimizing the volume of hazardous material present at any given time. mdpi.com Automated control systems can be implemented to monitor reaction progress and maintain consistency, leading to improved yield and reliability. mdpi.com
Yield Enhancement: On a large scale, maximizing yield is crucial for economic viability. Strategies for yield enhancement include:
Optimized Reagent Addition: In processes like the conversion of pyridine-3-sulfonic acid using phosphorus pentachloride, adding the reagent stepwise or continuously in slightly less than stoichiometric amounts can minimize the formation of byproducts and improve yield. google.com
Efficient Product Isolation: The product is often sensitive to hydrolysis. Isolation procedures must be designed to minimize contact with water. googleapis.com On a large scale, methods like precipitation followed by continuous filtration or distillation under reduced pressure are employed to purify the final product and remove volatile byproducts like phosphorus oxychloride. mdpi.comgoogle.com
The development of a robust, scalable process requires a thorough understanding of reaction kinetics, thermodynamics, and potential hazards, often involving extensive process optimization studies. mdpi.com
Reactivity and Derivatization Chemistry of 2,6 Dichloropyridine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions
The sulfur atom in the sulfonyl chloride moiety is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. This reactivity is the foundation for the synthesis of numerous sulfonamide and sulfonate ester derivatives. wikipedia.org
Formation of Sulfonamides with Diverse Amine Substrates
The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of sulfonamide synthesis. nih.govrsc.orgcbijournal.com This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, often facilitated by a base, to yield the stable sulfonamide. rsc.orglibretexts.org
The versatility of this reaction allows for the use of a wide array of amine substrates, including:
Primary Aliphatic Amines: These amines are generally highly reactive nucleophiles and readily form N-alkylsulfonamides.
Secondary Aliphatic Amines: These react similarly to primary amines to produce N,N-dialkylsulfonamides. cbijournal.com
Aromatic Amines (Anilines): While typically less nucleophilic than aliphatic amines, anilines and their derivatives react effectively to form N-arylsulfonamides. cbijournal.com The electronic nature of substituents on the aromatic ring can influence the reaction rate. rsc.org
Heterocyclic Amines: Amines containing heterocyclic rings are also suitable substrates for this transformation, leading to a diverse range of heteroaryl sulfonamides. cbijournal.com
The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. rsc.orgcbijournal.com The choice of solvent can vary, with common options including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and diethyl ether. cbijournal.com
Table 1: Examples of Sulfonamide Formation
| Amine Substrate | Product Class |
| Aniline | N-phenyl-2,6-dichloropyridine-3-sulfonamide |
| Diethylamine (B46881) | N,N-diethyl-2,6-dichloropyridine-3-sulfonamide |
| Benzylamine | N-benzyl-2,6-dichloropyridine-3-sulfonamide |
| Piperidine | 1-((2,6-dichloropyridin-3-yl)sulfonyl)piperidine |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2,6-dichloropyridine-3-sulfonamide |
Synthesis of Sulfonate Esters with Alcohols
In a reaction analogous to sulfonamide formation, 2,6-Dichloropyridine-3-sulfonyl chloride reacts with alcohols to form sulfonate esters. wikipedia.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride's sulfur atom. youtube.com A base, typically pyridine, is used to facilitate the reaction by deprotonating the alcohol, increasing its nucleophilicity, and neutralizing the resulting HCl. youtube.com
This transformation is a key method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction. youtube.com
Table 2: Examples of Sulfonate Ester Formation
| Alcohol Substrate | Product Class |
| Methanol | Methyl 2,6-dichloropyridine-3-sulfonate |
| Ethanol | Ethyl 2,6-dichloropyridine-3-sulfonate |
| Isopropanol | Isopropyl 2,6-dichloropyridine-3-sulfonate |
| Phenol | Phenyl 2,6-dichloropyridine-3-sulfonate |
| Benzyl alcohol | Benzyl 2,6-dichloropyridine-3-sulfonate |
Reactions with Thiols and Hydrazine (B178648) Derivatives
The reactivity of this compound extends to other nucleophiles such as thiols and hydrazines.
Reactions with Thiols: Thiols (mercaptans) can react with sulfonyl chlorides, although the reaction can be more complex than with alcohols or amines. The initial product of the reaction between a sulfonyl chloride and a thiol (in the form of its thiolate salt) is a thiosulfonate. However, the primary synthetic application involving thiols and sulfonyl chlorides is often the reduction of the sulfonyl chloride to the corresponding thiophenol. This is typically achieved using reducing agents like zinc dust and acid. orgsyn.orggoogle.com
Reactions with Hydrazine Derivatives: Hydrazine and its derivatives are potent nucleophiles that react readily with sulfonyl chlorides to form sulfonyl hydrazides. mdpi.com The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the sulfonyl sulfur atom. These resulting sulfonyl hydrazides are stable compounds and can serve as valuable intermediates in further synthetic transformations. mdpi.com For instance, they can be converted back to sulfonyl chlorides or used in the synthesis of other heterocyclic compounds. mdpi.com
Radical and Ionic Reactions Involving the Sulfonyl Chloride Moiety
Beyond classical nucleophilic substitutions, the sulfonyl chloride group can participate in radical and ionic reactions, expanding its synthetic utility.
[2+2] Annulations
Sulfonyl chlorides can be precursors to sulfenes (RCH=SO₂) through dehydrochlorination with a base. wikipedia.org These highly reactive sulfene (B1252967) intermediates can then undergo [2+2] cycloaddition reactions with various unsaturated partners like alkenes and imines. magtech.com.cn For example, the reaction of a sulfene with an aldehyde can yield a four-membered cyclic sulfonate ester, known as a β-sultone. nih.gov While this reactivity is well-established for alkylsulfonyl chlorides, specific examples involving this compound acting as a sulfene precursor for [2+2] annulations are not extensively documented in the surveyed literature. Photocatalytic [2+2] cycloadditions have also been reported for sulfonyl fluorides with pyridones, suggesting a potential, though unexplored, pathway for related sulfonyl chlorides. researchgate.net
Chlorosulfonylation Processes
The term "chlorosulfonylation" most commonly refers to the introduction of a -SO₂Cl group onto an aromatic ring, a process used to synthesize aryl sulfonyl chlorides. rsc.orgmdpi.com However, the sulfonyl chloride moiety itself can act as a source of radicals. Under certain conditions, such as photoredox catalysis, an aryl sulfonyl radical (ArSO₂•) can be generated from an aryl sulfonyl chloride. acs.org This radical can then add to unsaturated bonds. For instance, the reaction of an aryl sulfonyl radical with an alkene can lead to a β-chloro sulfone. This type of reaction, where the sulfonyl chloride adds across a double bond to introduce both the sulfonyl group and a chlorine atom, can be considered a chlorosulfonylation process. magtech.com.cn
Sulfenylation and Arylation Reactions
While specific examples of sulfenylation and arylation reactions involving this compound are not extensively documented in the literature, the general reactivity of sulfonyl chlorides provides a basis for predicting these transformations.
Sulfenylation: The reaction of a sulfonyl chloride with a thiol can lead to the formation of a thiosulfonate. This transformation typically proceeds via nucleophilic attack of the thiol on the sulfonyl chloride. For this compound, a plausible reaction with a generic thiol (R-SH) would yield the corresponding 2,6-dichloropyridine-3-thiosulfonate. The reaction conditions would likely involve a base to deprotonate the thiol, enhancing its nucleophilicity.
Arylation: Palladium-catalyzed desulfonylative cross-coupling reactions have emerged as a method for the formation of carbon-carbon bonds, where an aryl sulfonyl chloride acts as an arylating agent. In such a reaction, the sulfonyl chloride group is extruded as sulfur dioxide. While direct arylation using this compound as the aryl source has not been specifically reported, the general mechanism suggests its potential as a coupling partner. This would involve the oxidative addition of the sulfonyl chloride to a low-valent palladium catalyst, followed by extrusion of SO2 and subsequent cross-coupling with an organometallic reagent or a C-H activation of another aromatic compound.
| Reaction Type | Reactant | Product | Catalyst/Reagent |
| Sulfenylation | R-SH | 2,6-dichloro-3-(R-thio)sulfonylpyridine | Base |
| Arylation | Ar-M | 3-aryl-2,6-dichloropyridine | Palladium Catalyst |
Functionalization and Transformation of the Pyridine Nucleus
The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution and can serve as handles for metal-mediated cross-coupling reactions. These transformations allow for extensive modification of the pyridine core.
The chlorine atoms at the C2 and C6 positions of the pyridine ring can be selectively replaced using various metal-catalyzed cross-coupling reactions. The differential reactivity of the two chlorine atoms can potentially allow for sequential and site-selective functionalization.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and a boronic acid or ester is a powerful tool for forming carbon-carbon bonds. Derivatives of this compound, such as the corresponding sulfonamide, could undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the C2 and/or C6 positions. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. The chlorine atoms of the 2,6-dichloropyridine (B45657) nucleus can be substituted with a variety of primary and secondary amines to generate aminopyridine derivatives. This strategy is valuable for introducing nitrogen-containing functional groups that can alter the electronic and steric properties of the molecule.
| Coupling Reaction | Coupling Partner | Product Type | Catalyst System |
| Suzuki-Miyaura | Ar-B(OR)2 | Aryl-substituted pyridine | Palladium catalyst, base |
| Buchwald-Hartwig | R2NH | Amino-substituted pyridine | Palladium catalyst, base |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group coordinates to a strong base (typically an organolithium or magnesium amide reagent), facilitating deprotonation at the adjacent ortho position. The resulting organometallic intermediate can then be trapped with an electrophile.
For derivatives of this compound, such as the corresponding N-substituted sulfonamide, the sulfonamide group can act as a directing group. While direct ortho-magnesiation of 2,6-dichloropyridine-3-sulfonamides has not been explicitly described, studies on related pyridine-2-sulfonamides have demonstrated the feasibility of this approach. nih.gov Using a magnesium amide base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is plausible that deprotonation would occur at the C4 position, which is ortho to the sulfonamide directing group. nih.gov
The resulting magnesium intermediate could then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a new substituent at the C4 position. This strategy would provide a route to tri-substituted pyridine derivatives with a functional group positioned between the two chlorine atoms.
Plausible Reaction Scheme for Directed Ortho-Magnesiation:
Formation of the Sulfonamide: this compound is reacted with a primary or secondary amine to form the corresponding sulfonamide.
Directed Magnesiation: The sulfonamide is treated with a magnesium amide base (e.g., TMPMgCl·LiCl) to effect deprotonation at the C4 position.
Electrophilic Quench: The resulting organomagnesium intermediate is reacted with an electrophile (E+) to introduce a new substituent at C4.
| Step | Reagent | Intermediate/Product |
| 1 | R2NH | 2,6-dichloro-N,N-dialkylpyridine-3-sulfonamide |
| 2 | TMPMgCl·LiCl | 2,6-dichloro-4-magnesio-N,N-dialkylpyridine-3-sulfonamide |
| 3 | E+ | 2,6-dichloro-4-E-N,N-dialkylpyridine-3-sulfonamide |
Derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems, such as aza-indoles and aza-carbazoles. These reactions typically involve the formation of new rings through intramolecular cyclization.
For instance, a derivative of 2,6-dichloropyridine-3-sulfonamide (B1391768) where one of the chlorine atoms has been substituted with an appropriate functional group could undergo intramolecular cyclization. A study on the amination of pyridine-2-sulfonyl chloride and subsequent reactions demonstrated that cyclization reactions could provide access to an aza-indole and an aza-carbazole. nih.gov
A hypothetical route to an aza-indole derivative could involve the following steps:
Selective Amination: Selective nucleophilic substitution of the C2 or C6 chlorine with an amine.
Functionalization of the Amine: Introduction of a suitable group on the newly introduced amine that can participate in a cyclization reaction.
Intramolecular Cyclization: Palladium-catalyzed or radical-induced cyclization to form the fused pyrrole (B145914) ring.
Similarly, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to aza-indoles, often starts from appropriately substituted pyridine precursors. While a direct synthesis from this compound is not reported, its derivatives could potentially be converted into the necessary precursors for such cyclizations.
| Fused Heterocycle | General Precursor Requirement | Potential Cyclization Strategy |
| Aza-Indole | 2-Amino-3-functionalized pyridine | Intramolecular C-N or C-C bond formation |
| Aza-Carbazole | 2-Amino-3-arylpyridine derivative | Intramolecular C-C bond formation (e.g., radical cyclization) |
Applications of 2,6 Dichloropyridine 3 Sulfonyl Chloride in Advanced Chemical Synthesis
Role in Medicinal Chemistry and Drug Discovery
The utility of 2,6-Dichloropyridine-3-sulfonyl chloride extends across several areas of medicinal chemistry, where it serves as a crucial precursor for the synthesis of complex molecules with therapeutic potential. Its ability to form stable derivatives and compatibility with a range of functional groups make it a valuable tool for researchers and chemists in the pharmaceutical industry. chemimpex.com The compound's application has been particularly noted in the creation of agents targeting inflammation, cancer, and microbial infections.
This compound is a key reagent in the synthesis of sulfonamides, a class of compounds known for their broad spectrum of pharmacological activities. chemimpex.com The reaction of the sulfonyl chloride group with primary or secondary amines is a fundamental step in creating diverse sulfonamide libraries. These scaffolds are of significant interest in drug discovery due to their presence in numerous therapeutic agents.
The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a well-established method in organic chemistry. researchgate.netucl.ac.uk Recent advancements have also explored the use of amino acids as precursors, which offers advantages such as chirality and diverse side chains, providing a versatile platform for creating sulfonamides with tailored structures. researchgate.netnih.gov The resulting amino acid-based sulfonamides have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. nih.gov
| Scaffold Type | Starting Material Example | Key Synthetic Reaction | Therapeutic Area of Interest |
|---|---|---|---|
| General Sulfonamides | Primary/Secondary Amines | Reaction with Sulfonyl Chloride | Antibacterial, Anti-inflammatory |
| Amino Acid-Derived Sulfonamides | Amino Acids (e.g., Cysteine, Histidine, Tryptophan) | Nucleophilic attack of amino group on sulfonyl chloride | Anticancer, Antiviral, Antimicrobial researchgate.netnih.govnih.gov |
| Heterocyclic Sulfonamides | Amines with heterocyclic moieties | Condensation with Sulfonyl Chloride | Anticancer, Enzyme Inhibition |
The compound serves as an intermediate in the creation of novel anti-inflammatory drugs. chemimpex.com Pyridine (B92270) and pyrimidine (B1678525) derivatives, for instance, have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Certain sulfonamide derivatives have been investigated for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. researchgate.net The development of selective COX-2 inhibitors is a significant area of research aimed at creating anti-inflammatory agents with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Research in this area has led to the design of various compounds, including those with pyridine scaffolds, that exhibit significant anti-inflammatory activity. For example, studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the potential of certain pyridine derivatives to inhibit the production of nitric oxide, a key inflammatory mediator. nih.gov
This compound is a valuable building block in the synthesis of potential anti-cancer agents. chemimpex.com The sulfonamide moiety is a key pharmacophore in a number of approved anticancer drugs, including pazopanib, vemurafenib, and dabrafenib. nih.gov These drugs often function by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. nih.govfrontiersin.org
Research has shown that derivatives of pyridine-3-sulfonyl chlorides can exhibit significant cytotoxicity against various cancer cell lines. For instance, novel 1,2,4-triazine (B1199460) sulfonamide derivatives have demonstrated the ability to induce apoptosis in colon cancer cells. nih.gov Furthermore, some sulfonamide derivatives have been found to act as potent inhibitors of enzymes like COX-2, which is overexpressed in many types of cancer and contributes to tumor growth. researchgate.net
| Derivative Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| 1,2,4-Triazine Sulfonamides | DLD-1, HT-29 (Colon Cancer) | Induction of apoptosis nih.gov | Activation of intrinsic and extrinsic apoptotic pathways nih.gov |
| Dihydropyrazole Sulfonamides | A549 (Lung Cancer), HeLa (Cervical Cancer) | Induction of apoptosis, cell cycle arrest researchgate.net | Inhibition of COX-2 enzyme researchgate.net |
| Rohitukine Sulfonyl Derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | Significant anticancer activity and induction of apoptosis | Not fully elucidated |
Kinase inhibitors are a major class of targeted cancer therapies, and this compound can serve as a precursor in their synthesis. acs.orged.ac.uk Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase enzyme. nih.gov The pyridine scaffold, which can be derived from this compound, is a privileged structure in the design of such inhibitors.
For example, 1-sulfonyl-pyrazolo[4,3-b]pyridines have been designed and evaluated as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers. nih.gov The sulfonyl group in these inhibitors often forms crucial hydrogen bonds with residues in the kinase's active site, contributing to their potency and selectivity. nih.gov The anilinopyrimidine scaffold, which is structurally related, is found in approximately 10% of clinically approved kinase inhibitors. mdpi.com
The sulfonamide functional group, which can be readily introduced using this compound, is the basis for the sulfa class of antibacterial drugs. chemimpex.com These drugs act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. chemimpex.com The development of new sulfonamide derivatives continues to be an active area of research to combat antibiotic resistance.
Studies have explored the synthesis of novel sulfonamides derived from various sources, including amino acids, and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, pyridine-2,6-dithiocarboxylic acid, a related pyridine derivative, has demonstrated antimicrobial properties through metal sequestration. nih.gov While not directly synthesized from this compound, this highlights the general potential of pyridine-containing compounds in antimicrobial research. The inclusion of antimicrobial agents in daily oral hygiene products is also a common strategy to improve oral health. mdpi.com
A significant application of pyridine-3-sulfonyl chloride derivatives is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders. researchgate.netnih.gov In several reported synthetic routes for Vonoprazan, a key step involves the reaction of a pyrrole (B145914) intermediate with a pyridine-3-sulfonyl chloride derivative to form the N-sulfonylpyrrole core of the drug. researchgate.netfigshare.comgoogle.compatsnap.com
Different strategies have been developed for the synthesis of Vonoprazan, with some methods starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate and involving a sulfonyl chloride substitution step. researchgate.netfigshare.com Another approach utilizes 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, which is reacted with pyridine-3-sulfonyl chloride. google.com These synthetic pathways underscore the importance of pyridine-3-sulfonyl chloride intermediates in the large-scale manufacturing of this important pharmaceutical agent. nih.gov
Synthesis of Pyrimidine Derivatives with Anti-proliferative Activity
The synthesis of novel compounds with potential anti-cancer properties is a significant area of pharmaceutical research. This compound serves as a key precursor in the creation of pyrimidine-sulfonamide hybrids, a class of molecules investigated for their anti-proliferative effects against various cancer cell lines. chemimpex.comnih.gov The core of this application lies in the reactivity of the sulfonyl chloride group (-SO₂Cl), which readily undergoes reaction with primary or secondary amines found on pyrimidine scaffolds to form stable sulfonamide linkages (-SO₂-NH-).
The general synthetic strategy involves the condensation of this compound with an amino-substituted pyrimidine derivative. google.com This reaction creates a larger molecular architecture that combines the structural features of both the pyridine and pyrimidine rings. The resulting hybrid molecules are then evaluated for their ability to inhibit the growth of cancer cells.
Research has shown that various pyrimidine-sulfonamide hybrids exhibit significant anti-proliferative activity. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine–sulfonamide hybrids have demonstrated high potency against specific cancer cell lines, such as TMD8, and have shown inhibitory effects on Bruton's tyrosine kinase (BTK). nih.gov The mechanism of action for many of these compounds involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.gov The dichloropyridine moiety of the molecule can be further modified to fine-tune the compound's biological activity and selectivity. The combination of these heterocyclic pharmacophores is believed to be a promising strategy for the development of new chemotherapeutics. google.com
Below is a table summarizing the anti-proliferative activity of selected pyrimidine-sulfonamide hybrids, illustrating the potential of this class of compounds.
| Compound Type | Target Cancer Cell Line | IC₅₀ / GI₅₀ Values | Mechanism of Action / Target |
| Pyrimidine–sulfonamide hybrid 9a | HCT-116 (Colon) | 9.64 µM | Anti-proliferative |
| Pyrimidine–sulfonamide hybrid 13 | HCT-15, DU-145, HT-29 | 100–760 nM | Apoptosis induction via ROS |
| Pyrazolo[3,4-d]pyrimidine hybrid 48 | TMD8 | 3.9 nM | Bruton's tyrosine kinase (BTK) inhibition |
| Pyrimidine–sulfonamide hybrid 5 | T-47D, MCF-7 (Breast) | 2.40, 2.50 µM | Anti-proliferative |
IC₅₀/GI₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data sourced from a review on pyrimidine–sulfonamide hybrids. nih.gov
Utility in Agrochemical Development
This compound is a pivotal intermediate in the synthesis of modern agrochemicals, contributing to the development of effective and selective crop protection agents. chemimpex.com
The compound is utilized as a foundational building block in the formulation of a variety of herbicides and pesticides. chemimpex.com Its structural framework is incorporated into the final active ingredients. A significant class of herbicides derived from sulfonyl chlorides are the sulfonylureas. google.com The reaction of a sulfonyl chloride with an appropriate isocyanate or amine-containing heterocycle yields the sulfonylurea linkage, which is responsible for the herbicidal activity. These compounds are known for their high efficacy at low application rates. google.com The pyridine portion of this compound can be functionalized to create compounds that are useful precursors for agrochemicals and antidotes for organophosphate poisoning. researchgate.net For example, N-(triazoloazinyl)arylsulfonamide compounds, which can be synthesized from pyridine-sulfonyl chloride intermediates, have been identified as potent herbicides for controlling undesirable vegetation. google.com
A key strategy in modern agrochemical development is to create agents that are highly effective against target pests while minimizing harm to non-target organisms and the environment. The use of intermediates like this compound allows for the synthesis of complex molecules with high specificity. chemimpex.com This targeted approach enhances crop protection by focusing on specific biological pathways in weeds or pests that are not present in the crops themselves. chemimpex.com The development of sulfonylurea herbicides is a prime example of this strategy, as they exhibit remarkable activity and low toxicity to humans and animals. google.com The molecular diversity achievable through derivatives of this compound enables researchers to optimize herbicidal activity and crop selectivity, leading to more sustainable agricultural practices.
Applications in Materials Science
The reactivity of the sulfonyl chloride group also lends itself to applications in materials science, particularly in the modification of existing materials and the synthesis of new functional molecules.
This compound finds use in the development of specialty polymers and coatings. chemimpex.com The sulfonyl chloride group can be used to chemically graft the dichloropyridine moiety onto polymer backbones. This is typically achieved by reacting the sulfonyl chloride with functional groups present on the polymer, such as hydroxyl (-OH) or amine (-NH₂) groups, to form covalent sulfonate ester or sulfonamide linkages.
This postsynthetic modification can significantly alter the properties of the original polymer. For example, incorporating the chlorinated pyridine ring can enhance a polymer's chemical resistance, thermal stability, and durability. chemimpex.com This functionalization is a known strategy for modifying porous materials like metal-organic frameworks (MOFs), where sulfonyl chlorides are used as reactive intermediates to introduce new functionalities onto the framework's organic linkers. rsc.orgresearchgate.net While direct, extensive literature on the use of this compound for modifying common industrial polymers is limited, the fundamental reactivity of the sulfonyl chloride group makes it a candidate for creating functional polymers with tailored properties. google.com
Organic semiconductors are materials that form the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on their molecular structure. Pyridine-containing compounds are of interest in this field due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. google.com
While not a direct component of a widely commercialized organic semiconductor, this compound represents a potential building block for synthesizing novel functional materials. The introduction of a sulfonyl group onto an organic conjugated system can modulate its electronic energy levels and charge transport properties. beilstein-journals.orgrsc.org Synthetic strategies could involve incorporating the 2,6-dichloropyridine-3-sulfonyl moiety into a larger π-conjugated system through cross-coupling reactions, thereby creating new donor-acceptor type materials. The electron-withdrawing nature of both the dichloropyridine ring and the sulfonyl group could be harnessed to produce n-type (electron-transporting) organic semiconductors, which are crucial for the development of efficient organic electronic devices. acs.org
Contributions to Catalysis Research
Precursor for Novel Organic Catalysts
The utility of this compound as a versatile building block is well-established in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a dichlorinated pyridine ring, allows for the strategic introduction of the pyridylsulfonyl moiety into a diverse range of organic molecules. chemimpex.com This reactivity has made it a valuable intermediate for chemists aiming to construct complex molecular frameworks. chemimpex.com
However, a comprehensive review of available scientific literature and patent databases does not yield specific examples or detailed research findings on the application of this compound as a direct precursor for the synthesis of novel organic catalysts. While the broader class of pyridines and their derivatives have been explored in the development of organocatalysts, the specific contributions of catalysts derived from this compound are not documented in the existing research.
The reactivity of the sulfonyl chloride group allows for its conversion into sulfonamides, sulfonates, and other derivatives, which are key functional groups in various biologically active compounds. nih.gov Research into the synthesis of heterocyclic compounds often utilizes versatile precursors, and while this compound is a key intermediate, its subsequent transformations documented in the literature are primarily directed towards the synthesis of molecules with therapeutic or crop protection applications rather than catalytic functions. chemimpex.comresearchgate.net
Further research may explore the potential of derivatives of this compound in the field of organocatalysis. The presence of the pyridine nitrogen and the potential for introducing various functionalities via the sulfonyl group could, in principle, lead to the development of new catalytic systems. At present, however, there is a lack of specific data to populate a table of novel organic catalysts derived from this particular precursor.
Analytical and Computational Investigations of 2,6 Dichloropyridine 3 Sulfonyl Chloride and Its Derivatives
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable tools for the structural and functional group analysis of 2,6-Dichloropyridine-3-sulfonyl chloride. Each method provides unique insights into the molecule's architecture and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical information about the hydrogen and carbon environments, respectively.
In 2,6-dichloropyridine (B45657), the protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts. Similarly, the protons on the pyridine ring of pyridine-3-sulfonyl chloride show distinct signals. The combination of these structural features in this compound would result in a unique NMR spectrum. The two protons on the pyridine ring would likely appear as distinct signals, with their chemical shifts and coupling constants providing definitive evidence for the substitution pattern.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| H-4 | 8.0 - 8.5 | Doublet |
| H-5 | 7.5 - 8.0 | Doublet |
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
It is important to note that these are predicted values, and actual experimental data may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₂Cl₃NO₂S), the exact molecular weight is 246.50 g/mol .
In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure.
Due to the presence of three chlorine atoms, the mass spectrum of this compound would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This would result in a cluster of peaks for the molecular ion and any chlorine-containing fragments, with relative intensities corresponding to the number of chlorine atoms present.
Predicted Mass Spectrometry Fragmentation:
Common fragmentation pathways for sulfonyl chlorides involve the cleavage of the S-Cl bond and the loss of SO₂. For this compound, key fragmentation events would likely include:
Loss of Cl: [M - Cl]⁺
Loss of SO₂Cl: [M - SO₂Cl]⁺
Loss of SO₂: [M - SO₂]⁺
The analysis of these fragments helps to piece together the molecular structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification.
Predicted Collision Cross Section (CCS) Values for Adducts of this compound:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 245.8949 | 142.1 |
| [M+Na]⁺ | 267.8768 | 146.9 |
| [M-H]⁻ | 243.8803 | 137.9 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, characteristic vibrational frequencies would be expected for the pyridine ring, the C-Cl bonds, and the sulfonyl chloride group (-SO₂Cl).
Expected Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyridine Ring | C=C/C=N stretching | 1600 - 1400 |
| C-H stretching | 3100 - 3000 | |
| Sulfonyl Chloride | S=O asymmetric stretching | 1375 - 1350 |
| S=O symmetric stretching | 1185 - 1165 | |
| S-Cl stretching | 600 - 500 | |
| Carbon-Chlorine | C-Cl stretching | 800 - 600 |
Analysis of the FT-IR and FT-Raman spectra of related compounds, such as 4-amino-2,6-dichloropyridine, can aid in the assignment of the vibrational modes of the target molecule. These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* transitions within the pyridine ring.
The substitution of the pyridine ring with two chlorine atoms and a sulfonyl chloride group would influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λₘₐₓ). The chlorine and sulfonyl chloride groups are electron-withdrawing, which can cause a shift in the absorption bands compared to unsubstituted pyridine.
Based on studies of similar compounds like 2,6-dichloropyrazine, the electronic transitions for this compound are expected to fall within the UV region. The spectrum would likely show one or more strong absorption bands corresponding to these transitions.
Quantum Mechanical and Molecular Modeling Studies
Computational methods, particularly quantum mechanical calculations, provide a theoretical framework for understanding the molecular and electronic properties of this compound at the atomic level.
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict a variety of properties for this compound, including its optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Studies on related molecules, such as 2,3-Dichloropyridine, have demonstrated the utility of DFT in providing detailed structural and electronic insights. For this compound, DFT calculations would allow for the determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
Furthermore, the calculated HOMO and LUMO energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity. These computational results can complement and help interpret experimental spectroscopic data.
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution within a molecule, allowing for the identification of regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.in For this compound, the MEP map would characteristically show intense negative potential (typically colored red or yellow) around the highly electronegative oxygen and chlorine atoms of the sulfonyl chloride group (-SO₂Cl), as well as the nitrogen atom and the two chlorine substituents on the pyridine ring. These regions represent the most likely sites for electrophilic attack. Conversely, areas of positive potential (typically colored blue) would be located around the hydrogen atoms of the pyridine ring, indicating susceptibility to nucleophilic attack. bhu.ac.in This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the initial steps of a chemical reaction. bhu.ac.in
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as the electron acceptor (electrophile). taylorandfrancis.comlibretexts.org
For this compound, the LUMO is expected to be localized predominantly on the sulfonyl chloride group, particularly the sulfur atom, making it the primary electrophilic center. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. The HOMO would likely be distributed across the pyridine ring, influenced by the lone pairs on the nitrogen and chlorine atoms. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller energy gap generally implies higher reactivity. taylorandfrancis.com
| Computational Parameter | Predicted Characteristics for this compound | Significance in Reactivity |
| MEP Negative Regions | Concentrated on Oxygen, Nitrogen, and Chlorine atoms. | Indicates sites for electrophilic attack and hydrogen bond acceptors. bhu.ac.inchemrxiv.org |
| MEP Positive Regions | Concentrated on the pyridine ring's Hydrogen atom. | Indicates sites for nucleophilic attack. bhu.ac.in |
| HOMO Localization | Primarily on the pyridine ring and chloro-substituents. | Represents the molecule's nucleophilic character (electron-donating sites). taylorandfrancis.com |
| LUMO Localization | Primarily on the sulfonyl chloride group (S atom). | Represents the molecule's electrophilic character (electron-accepting sites). taylorandfrancis.com |
| HOMO-LUMO Energy Gap (ΔE) | Moderate to low. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. taylorandfrancis.com |
This table presents predicted characteristics based on the general principles of MEP and FMO theory applied to the structure of this compound.
Molecular Docking Simulations for Ligand-Target Interactions
This compound serves as a versatile scaffold for synthesizing a wide array of sulfonamide derivatives with potential therapeutic applications. Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Derivatives of this compound, typically sulfonamides formed by reacting the sulfonyl chloride with various amines, are evaluated for their potential to inhibit specific biological targets. For instance, sulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrases, which are implicated in various diseases. mdpi.com Docking studies for novel sulfonamides derived from similar scaffolds have been performed against targets such as carbonic anhydrase isozymes (e.g., CA II, CA IX, CA XII) and other proteins involved in cancer pathways. mdpi.comnih.gov
The simulation calculates a binding affinity or docking score (usually in kcal/mol), which estimates the strength of the ligand-receptor interaction; a more negative value indicates a stronger, more favorable binding. nih.gov The results also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the target's active site. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency and selectivity.
| Target Protein Class | Example PDB ID | Ligand Type (Derivative) | Typical Binding Affinity Range (kcal/mol) | Key Interactions Observed |
| Carbonic Anhydrase | 1AZM | N-substituted sulfonamides | -6.8 to -8.2 | Hydrogen bonding between sulfonamide group and Zinc ion in the active site; interactions with key amino acid residues. nih.gov |
| Protein Kinases | (Various) | Pyridine-based sulfonamides | -7.0 to -9.5 | Hydrogen bonds with hinge region residues; hydrophobic interactions in the ATP-binding pocket. |
| Bcl-2 family proteins | 2O2F | Imidazole-pyridine sulfonamides | -6.0 to -8.0 | Interactions with the hydrophobic groove of the protein. |
This table provides representative data from docking studies on sulfonamide derivatives similar to those that can be synthesized from this compound, illustrating potential applications and findings.
Prediction of Reactivity and Selectivity Profiles
The reactivity and regioselectivity of this compound are governed by the distinct electrophilic centers within its structure. Computational methods, as discussed in section 5.2.2, predict that the sulfur atom of the sulfonyl chloride group is the most electrophilic site. This makes it highly susceptible to nucleophilic attack, which is the basis for the synthesis of a vast range of sulfonamide and sulfonate ester derivatives.
Experimentally, the primary reaction of this compound involves the displacement of the chloride from the sulfonyl group by a nucleophile (e.g., an amine, alcohol, or phenol). This reaction is typically facile and is the intended pathway for its use as a chemical intermediate.
However, the pyridine ring itself contains two other potential reaction sites: the chlorine atoms at the C2 and C6 positions. These sites can undergo nucleophilic aromatic substitution (SNAr). The prediction of selectivity—whether a nucleophile will react at the sulfonyl chloride group or at the ring's chloro-substituents—depends on several factors, including the nature of the nucleophile and the reaction conditions.
Studies on related dichloropyrimidine and trichloropyrimidine systems provide valuable insights into the relative reactivity of halogen substituents on a heteroaromatic ring. guidechem.com Generally, in SNAr reactions, the reactivity of a chloro-substituent is enhanced by the presence of electron-withdrawing groups and the ring's nitrogen atoms. For 2,4-dichloropyrimidine, the C4 position is reported to be more reactive than the C2 position. guidechem.com By analogy, for this compound, the C2 and C6 positions are activated towards SNAr. The powerful electron-withdrawing sulfonyl chloride group at C3 significantly increases this activation.
Hard vs. Soft Nucleophiles : Hard nucleophiles (e.g., alkoxides, primary amines) will preferentially attack the hardest electrophilic center, the sulfur atom of the sulfonyl chloride group.
Reaction Conditions : Milder conditions (e.g., weak base, low temperature) favor reaction at the more reactive sulfonyl chloride. More forcing conditions (e.g., strong base, high temperature) might be required to achieve SNAr at the C2 or C6 positions. guidechem.com
In most synthetic applications, the chemoselectivity is high for the sulfonyl chloride group, allowing for the selective synthesis of sulfonamides without significant side reactions on the pyridine ring. Subsequent modification of the C2 or C6 chloro-substituents would typically be a separate synthetic step under different reaction conditions.
Advanced Chromatographic Techniques for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the analysis of this compound and its derivatives. It is routinely employed for assessing the purity of the starting material, monitoring the progress of reactions, and purifying the resulting products. Given the compound's reactivity, especially its susceptibility to hydrolysis, robust and efficient analytical methods are crucial for quality control.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases.
Method validation according to International Council for Harmonisation (ICH) guidelines is essential for ensuring that the analytical procedure is accurate, precise, specific, and robust. researchgate.net For this compound, an HPLC method would be used to separate the main compound from any starting materials, by-products (e.g., hydrolyzed pyridine sulfonic acid), or other impurities.
| Parameter | Typical Value / Condition | Purpose |
| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Suitable for separating moderately polar organic compounds. |
| Stationary Phase (Column) | C18 (e.g., ACOSMOSIL C18-MS-II, 5 µm, 4.6 x 250 mm) patsnap.com | Provides hydrophobic interactions for retention. |
| Mobile Phase | Gradient or Isocratic elution with Acetonitrile and buffered water (e.g., phosphate (B84403) buffer at pH 4.5) patsnap.com | Allows for the effective separation of components with varying polarities. |
| Flow Rate | 1.0 mL/min patsnap.com | Ensures optimal separation efficiency and reasonable run times. |
| Column Temperature | 30 °C patsnap.com | Maintains consistent retention times and peak shapes. |
| Detection | UV Absorbance at ~230 nm patsnap.com | The pyridine ring provides strong UV chromophores for sensitive detection. |
| Injection Volume | 10 µL patsnap.com | Standard volume for analytical HPLC. |
This table outlines a typical set of HPLC parameters for the analysis of pyridine sulfonyl chlorides, based on established methods for similar compounds. patsnap.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
While GC can be used to assess the purity of this compound, its application comes with a significant caveat: the thermal stability of sulfonyl chlorides. At the high temperatures typically required for GC analysis (in the injector and column), sulfonyl chlorides can undergo thermal degradation. core.ac.uk A common degradation pathway is the loss of sulfur dioxide to form the corresponding chloro-derivative (in this case, 2,3,6-trichloropyridine). This can lead to inaccurate quantification and misinterpretation of the sample's purity.
To circumvent this issue, a common strategy is to derivatize the sulfonyl chloride into a more thermally stable compound prior to GC analysis. core.ac.uk For example, reacting the sulfonyl chloride with a secondary amine like diethylamine (B46881) yields the corresponding N,N-diethylsulfonamide, which is much more robust under GC conditions. This indirect method allows for accurate and reliable quantification.
| Parameter | Typical Value / Condition | Purpose / Consideration |
| Stationary Phase (Column) | Mid-polarity capillary column (e.g., DB-5ms, ZB-5ms; 30 m x 0.25 mm x 0.25 µm) rsc.orginnovareacademics.in | Provides good separation for a range of chlorinated and sulfonated compounds. |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) innovareacademics.in | Inert gas to carry the sample through the column. |
| Injector Temperature | 250-280 °C rsc.org | Must be high enough to volatilize the sample but can cause degradation of the analyte. |
| Oven Program | Temperature gradient (e.g., start at 50°C, ramp at 25°C/min to 300°C) rsc.org | Separates components based on their boiling points and interaction with the stationary phase. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for structural identification and confirmation of degradation products. rsc.orginnovareacademics.in |
| Derivatization | Recommended: Conversion to a stable sulfonamide (e.g., with diethylamine). core.ac.uk | Overcomes thermal instability issues for accurate quantification. |
This table presents typical GC parameters for the analysis of sulfonyl chlorides, highlighting the critical consideration of thermal stability.
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of sulfonyl chlorides and their precursors often involves reagents and conditions that are not environmentally benign, such as the use of thionyl chloride or harsh chlorinating agents. organic-chemistry.org Future research is increasingly directed towards developing greener, more efficient, and sustainable synthetic routes to 2,6-Dichloropyridine-3-sulfonyl chloride and its precursors.
Key areas of exploration include:
Catalytic Sulfonyl Chlorination: Moving away from stoichiometric and often hazardous chlorinating agents is a primary goal. Research into catalytic methods, potentially using transition-metal catalysts, could enable the direct and selective sulfonyl chlorination of corresponding sulfonic acids or their salts under milder conditions. This approach would reduce waste and improve the atom economy of the process.
Flow Chemistry Synthesis: The adoption of continuous flow manufacturing processes offers significant advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound could allow for better control over reaction parameters, minimize the handling of hazardous intermediates, and facilitate a more streamlined production process.
Alternative Chlorination Strategies for the Pyridine (B92270) Ring: The synthesis of the 2,6-dichloropyridine (B45657) core itself is an area for sustainable improvement. Current methods can produce multiple chlorinated isomers, requiring extensive purification. google.com Future research could focus on highly regioselective chlorination reactions that minimize byproduct formation, potentially through advanced catalytic systems or enzymatic processes. google.com A recent development in the synthesis of sulfonyl chlorides from sulfonic acids utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as an efficient chlorinating agent under mild, solvent-free conditions, presenting a potential alternative to traditional methods. organic-chemistry.org
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthetic Methods | Future Sustainable Pathways |
|---|---|---|
| Reagents | Thionyl chloride, phosphorus pentachloride, chlorine gas | Catalytic systems, TAPC, enzymes, greener chlorinating agents |
| Conditions | Often harsh (high temperatures, strong acids) | Mild (room temperature), solvent-free or green solvents |
| Efficiency | Moderate yields, potential for byproducts | High yields, improved atom economy, high regioselectivity |
| Safety | Use of hazardous and corrosive reagents | Reduced handling of toxic substances, potential for flow chemistry |
| Waste | Generation of significant inorganic waste | Minimal waste generation (catalytic cycles) |
Discovery of Undiscovered Reactivity Modes and Chemical Transformations
The primary reactivity mode of this compound involves the reaction of the sulfonyl chloride group with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. While this reactivity is well-established, the full chemical potential of the molecule has yet to be realized.
Future investigations could focus on:
Transition-Metal Catalyzed Cross-Coupling: The chlorine atoms at the 2- and 6-positions of the pyridine ring are potential handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring the selective functionalization of one or both of these positions could open up pathways to a vast array of novel and complex pyridine derivatives that are otherwise difficult to access. This would transform the compound from a simple sulfonylating agent into a multifunctional scaffold.
Novel Reactions of the Sulfonyl Group: Beyond simple nucleophilic substitution, the sulfonyl chloride moiety could participate in other transformations. Research into its use in radical reactions, reductive couplings, or as a leaving group in novel cyclization strategies could uncover new synthetic utilities.
Chemoselective Transformations: A key challenge and opportunity lie in the development of reaction conditions that allow for the selective transformation of one reactive site in the presence of others. For example, developing protocols for a cross-coupling reaction at the C6-Cl position without disturbing the C2-Cl or the sulfonyl chloride group would be a significant advancement, enabling stepwise and controlled molecular construction.
Expansion of Applications in Emerging Fields of Chemical Biology and Material Science
The derivatives of this compound are already utilized in biochemical research and material science. chemimpex.com However, there are substantial opportunities to expand its application into more advanced and specialized areas.
Chemical Biology: The sulfonyl group is increasingly recognized for its potential in chemical biology, particularly in the design of covalent chemical probes and inhibitors. rsc.org The sulfonyl chloride can react with nucleophilic amino acid residues (beyond just cysteine) in proteins, such as lysine, tyrosine, and serine. rsc.org Future research could focus on using the 2,6-dichloropyridine-3-sulfonyl scaffold to design highly selective covalent probes to study protein function or to develop potent and specific covalent drugs for various therapeutic targets. rsc.org
Material Science: In material science, the compound contributes to the development of specialty polymers and coatings with enhanced chemical resistance. chemimpex.com Emerging opportunities lie in the synthesis of novel functional materials. The rigid, electron-deficient nature of the dichloropyridine ring, combined with the functionality that can be introduced via the sulfonyl group and C-Cl bonds, makes it an attractive building block for:
Organic Electronics: Designing and synthesizing novel conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).
Porous Materials: Creating novel metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where the pyridine nitrogen and other introduced functional groups can coordinate with metal centers or act as nodes for framework construction.
Development of Integrated Parallel Synthesis and Screening Protocols
To fully exploit the synthetic potential of this compound, modern high-throughput methods are essential. The development of integrated parallel synthesis and screening protocols will accelerate the discovery of new derivatives with desirable properties.
Combinatorial Library Synthesis: The reactivity of the sulfonyl chloride group is highly amenable to parallel synthesis. By reacting the core scaffold with a diverse library of amines, alcohols, or thiols in a multi-well plate format, large libraries of sulfonamide, sulfonate ester, and thioester derivatives can be rapidly generated. Further diversification could be achieved by applying parallel cross-coupling reactions to the chloro-substituents.
High-Throughput Screening (HTS): These newly synthesized libraries can then be subjected to HTS to identify "hits" for a variety of applications. For example, in drug discovery, libraries could be screened against panels of enzymes or cell-based assays to find new bioactive compounds. In material science, properties like fluorescence, thermal stability, or conductivity could be rapidly evaluated for each new derivative. This integrated approach dramatically increases the efficiency of the discovery process, allowing for the exploration of a much larger chemical space in a shorter amount of time.
Table 2: Illustrative Parallel Synthesis Scheme for a Derivative Library
| Core Scaffold | Reagent Plate (R-NH₂) | Resulting Library | Potential Screening Application |
|---|---|---|---|
| This compound | Amine 1 (e.g., Aniline) | 2,6-dichloro-N-phenylpyridine-3-sulfonamide | Enzyme Inhibition Assay |
| This compound | Amine 2 (e.g., Benzylamine) | N-benzyl-2,6-dichloropyridine-3-sulfonamide | Antibacterial Activity Screen |
| This compound | Amine 3 (e.g., Morpholine) | 4-((2,6-dichloropyridin-3-yl)sulfonyl)morpholine | Cell Viability Assay |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
